![molecular formula C18H20N2O B5853540 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5853540.png)
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is a compound that features a benzamide core with a pyrrolidinyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.
Coupling with Benzamide: The intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain proteins, which can modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methyl group on the benzamide core.
4-methyl-N-[3-(piperidin-1-yl)phenyl]benzamide: Contains a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the methyl group and the pyrrolidinyl group. This combination can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)18(21)19-16-5-4-6-17(13-16)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXDEGOYLTXUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)
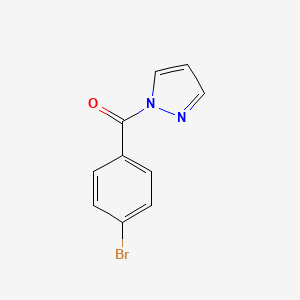
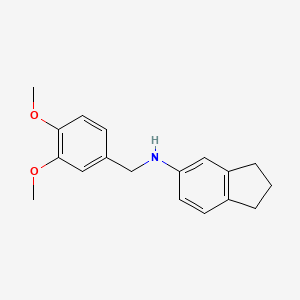
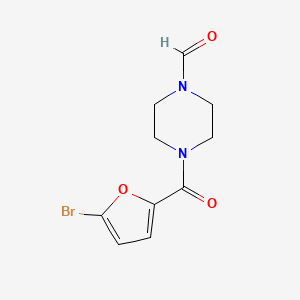
![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)
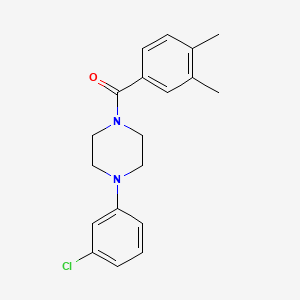
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
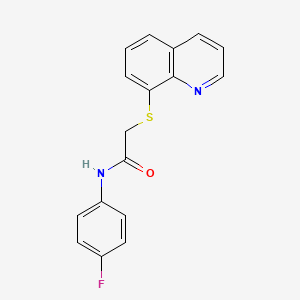
![6-(4-Acetylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B5853529.png)
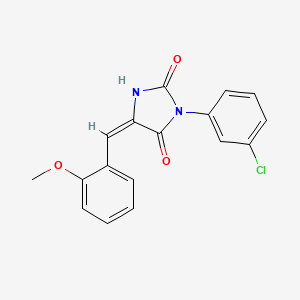
![[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate](/img/structure/B5853551.png)
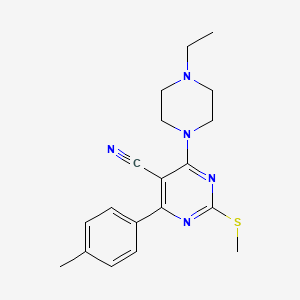
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)
